molecular formula C19H25N3O6 B6349242 4-(4-Methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-01-7

4-(4-Methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349242
CAS No.: 1326813-01-7
M. Wt: 391.4 g/mol
InChI Key: HHJXNUONUOFGFS-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a ring system containing two rings that share one common atom. The presence of functional groups such as nitro, methyl, and carboxylic acid groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spirocyclic structure. One common approach is to start with a suitable spirocyclic precursor and then introduce the various substituents through a series of reactions. For example, the nitro group can be introduced via nitration reactions, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieve the desired product. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Amines and their derivatives.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared with other spirocyclic compounds that have similar functional groups. Some similar compounds include:

  • Spiro[4.5]decane derivatives: : These compounds share the spirocyclic structure but may have different substituents.

  • Nitrobenzene derivatives: : Compounds containing nitro groups on benzene rings, which can undergo similar reactions.

Biological Activity

4-(4-Methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, with a CAS number of 1326813-01-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H25N3O6
  • Molecular Weight : 391.42 g/mol
  • Structure : It features a spirocyclic structure with a nitro group and a carboxylic acid moiety, which are critical for its biological activity.

The biological activity of this compound may be attributed to its structural components that allow it to interact with various biological targets. The presence of the nitro group is known to enhance lipophilicity, potentially facilitating cellular uptake and interaction with enzymes or receptors.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes. For instance, studies on related spirocyclic compounds have shown promising results in inhibiting enteropeptidase, an enzyme involved in protein digestion and metabolism:

CompoundIC50 (nM)Stability at pH 1.2/6.8 (% decomposed)
2a942.5/5.0
4a322.8/5.8
4b133.9/8.6

These findings suggest that modifications in the chemical structure can lead to enhanced enzyme inhibition and stability under physiological conditions .

In Vivo Studies

In vivo studies have demonstrated that oral administration of similar compounds can significantly elevate fecal protein output in diet-induced obese mice, indicating potential applications in obesity management . The pharmacodynamic markers observed suggest that such compounds could modulate digestive enzyme activity effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of diazaspiro compounds for their biological activity against enteropeptidase. The study revealed that specific substitutions on the spirocyclic framework could enhance inhibitory potency and selectivity .

Another study focused on the development of compounds targeting acetylcholinesterase, revealing that piperazine derivatives exhibited significant binding affinity at both peripheral and catalytic sites, suggesting a broader pharmacological relevance .

Properties

IUPAC Name

4-(4-methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-3-8-20-9-6-19(7-10-20)21(16(12-28-19)18(24)25)17(23)14-5-4-13(2)15(11-14)22(26)27/h4-5,11,16H,3,6-10,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXNUONUOFGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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